2-(Pent-3-yn-1-yl)thiolane-2-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14OS |
|---|---|
Molecular Weight |
182.28 g/mol |
IUPAC Name |
2-pent-3-ynylthiolane-2-carbaldehyde |
InChI |
InChI=1S/C10H14OS/c1-2-3-4-6-10(9-11)7-5-8-12-10/h9H,4-8H2,1H3 |
InChI Key |
UTCWNPOXJNXEBX-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCC1(CCCS1)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Pent 3 Yn 1 Yl Thiolane 2 Carbaldehyde
Strategies for Thiolane Ring Formation with Stereochemical Control
The thiolane (tetrahydrothiophene) ring is a common motif in various natural products and pharmacologically active compounds. Its synthesis with control over stereochemistry is a critical aspect of constructing complex molecules like 2-(Pent-3-yn-1-yl)thiolane-2-carbaldehyde.
Cyclization Approaches to Saturated Sulfur Heterocycles
The formation of the thiolane ring can be achieved through various cyclization strategies. Intramolecular cyclization of thioamides is a known method for preparing sulfur-containing heterocycles. nsc.ru Another powerful technique involves the radical acyl thiol-ene reaction, which can be used to form δ-thiolactones from γ-unsaturated esters, key precursors for thiolanes. organic-chemistry.org
Visible light-induced organic synthesis has also emerged as a green and effective methodology for constructing heterocyclic compounds. researchgate.net Photoinduced radical sulfur dioxide insertion with asymmetric cyclization of alkenes represents a modern approach to creating cyclic sulfones, which can be precursors to thiolanes. researchgate.net Furthermore, oxidative cyclization of 4-(2-mercaptophenyl)-substituted precursors offers a route to fused sulfur-containing heterocycles, and similar principles could be adapted for the synthesis of substituted thiolanes. researchgate.net
| Cyclization Strategy | Description | Key Features |
| Intramolecular Thioamide Cyclization | Cyclization of appropriately functionalized thioamides to form the thiolane ring. nsc.ru | Versatile for various sulfur heterocycles. |
| Radical Acyl Thiol-ene Cyclization | Formation of thiolactones from unsaturated esters, which can be converted to thiolanes. organic-chemistry.org | High diastereoselectivity and regiocontrol. |
| Photoredox-Catalyzed Cyclization | Asymmetric radical cyclization of alkenes using visible light to generate cyclic sulfones. researchgate.net | Green methodology with excellent stereocontrol. |
| Oxidative Cyclization | C-H functionalization of a thiol-containing precursor to form the heterocyclic ring. researchgate.net | Tolerates a wide range of functional groups. |
Precursor Design for C2-Functionalized Thiolanes
The design of the acyclic precursor is paramount for achieving a C2-functionalized thiolane. The precursor must contain the necessary functionalities to facilitate both the cyclization and the subsequent or concurrent introduction of the desired substituents at the C2 position. For instance, a precursor with a terminal thiol and an appropriately placed leaving group or an electrophilic center can undergo intramolecular nucleophilic substitution to form the thiolane ring.
The design of precursors for N-heterocyclic carbenes often involves a critical cyclization reaction, and similar principles can be applied to sulfur heterocycles. researchgate.net The choice of substituents on the precursor can influence the stereochemical outcome of the cyclization.
Installation of the Quaternary Carbon Center at C2 of the Thiolane Ring
The construction of a quaternary carbon stereocenter, a carbon atom bonded to four other carbon atoms, is a significant challenge in organic synthesis. nih.gov In the target molecule, this quaternary center is at the C2 position of the thiolane ring and is substituted with both a pent-3-yn-1-yl group and a carbaldehyde group.
Enantioselective Strategies for Quaternary Carbon Stereocenters in Heterocycles
Catalytic enantioselective methods are crucial for the synthesis of molecules with chiral quaternary centers. nih.govacs.orgrsc.org Several strategies have been developed for this purpose, including Michael additions, dearomative cyclizations, and cycloaddition reactions. rsc.org
Organocatalysis and metal catalysis are the two main pillars for the enantioselective construction of sulfur-containing tetrasubstituted carbon stereocenters. acs.org For example, asymmetric functionalizations of α-sulfanyl cyclic ketones can provide access to chiral building blocks with a sulfur-containing quaternary center. researchgate.net Chromium catalysis has been employed for the enantioselective synthesis of α-homoallylic alcohols containing a quaternary carbon. organic-chemistry.org
| Enantioselective Strategy | Catalyst/Reagent | Key Features |
| Organocatalytic Sulfenylation | Chiral organocatalysts | Forms a diheteroatom-bearing tetrasubstituted carbon center. acs.org |
| Michael Addition | Chiral catalysts | Constructs quaternary centers with high enantioselectivity. rsc.org |
| Asymmetric Allylation | Sulfonamide/oxazoline chromium complex | Creates two consecutive stereogenic centers, including one quaternary carbon. organic-chemistry.org |
| Friedel–Crafts Alkylation | Chiral phosphoric acid | Generates an all-carbon quaternary stereocenter. researchgate.net |
Diastereoselective Approaches to C2-Substituted Thiolanes
When a chiral center is already present in the molecule, diastereoselective reactions can be employed to create the new quaternary stereocenter with a specific relative configuration. The existing stereocenter can direct the approach of the incoming reagents.
Diastereoselective strategies have been investigated for the synthesis of thia[n]helicenes, where chiral auxiliaries are used to control the outcome of photocyclization reactions. researchgate.net The use of a chiral chinchona-based squaramide bifunctional acid–base catalyst has enabled the diastereoselective and enantioselective synthesis of thio-substituted cyclobutanes via a sulfa-Michael addition. nih.gov Similar principles could be applied to the synthesis of substituted thiolanes.
Incorporation of the Pent-3-yn-1-yl Side Chain
The pent-3-yn-1-yl side chain, containing an internal alkyne, can be introduced at various stages of the synthesis. One approach is to start with a precursor that already contains this side chain. Another strategy involves the functionalization of a pre-formed thiolane ring.
The synthesis of thiophene (B33073) derivatives through the cyclization of functionalized alkynes is a well-established field. mdpi.com While the target is a thiolane, the chemistry of thiophenes can provide insights into the manipulation of sulfur-containing rings with alkyne functionalities. The reaction of a C2-lithiated thiolane with an appropriate electrophile, such as a pent-3-yn-1-yl halide, could be a viable method for introducing the side chain. The carbaldehyde group could then be installed through formylation of the C2 position. Alternatively, a precursor containing both the pent-3-yn-1-yl group and a masked aldehyde functionality could be used to construct the thiolane ring.
Carbon-Carbon Bond-Forming Reactions for Alkyne Chain Elongation
The construction of the pent-3-yn-1-yl side chain, an internal alkyne, is a critical step that can be achieved through various established carbon-carbon bond-forming reactions. A primary method involves the alkylation of a terminal alkyne. This process typically begins with the deprotonation of a smaller terminal alkyne using a strong base to form a highly nucleophilic acetylide anion. This anion then undergoes a nucleophilic substitution (SN2) reaction with an appropriate alkyl halide to extend the carbon chain.
For the synthesis of a pent-3-yne moiety, one could start with propyne (B1212725). Deprotonation of propyne with a base such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi) in a suitable solvent like liquid ammonia (B1221849) or tetrahydrofuran (B95107) (THF) generates the propyn-1-ide anion. Subsequent reaction with an ethyl halide, for instance, ethyl bromide, results in the formation of pent-3-yne. Alternatively, starting with acetylene, a two-step sequential alkylation could be employed, first with a methyl halide and then with an ethyl halide, though this approach may yield a mixture of products if not performed under carefully controlled conditions.
Table 1: Comparison of Methods for Internal Alkyne Synthesis
| Method | Reagents & Conditions | Advantages | Limitations |
|---|
Regioselective Attachment of the Alkyne Moiety
Attaching the pre-formed pent-3-yn-1-yl side chain to the C2 position of the thiolane ring necessitates a highly regioselective method. The α-protons (at C2 and C5) of the thiolane ring are acidic and can be removed by a strong base to form a carbanion. This nucleophilic center can then be used to attack an electrophile.
A viable strategy involves the direct deprotonation of thiolane at the C2 position using an organolithium reagent, such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA) to enhance regioselectivity and reactivity. The resulting 2-lithiothiolane is a potent nucleophile. This intermediate can then be reacted with an electrophilic form of the alkyne side chain, such as 1-bromo-pent-3-yne or pent-3-yn-1-yl tosylate, in an SN2 reaction to forge the desired carbon-carbon bond at the C2 position. The regioselectivity for deprotonation at C2 is generally favored due to the inductive effect of the sulfur atom stabilizing the adjacent carbanion.
Table 2: Methodologies for Regioselective C2-Alkylation of Thiolane
| Method | Reagents | Mechanism | Key Considerations |
|---|---|---|---|
| Direct α-Lithiation | n-BuLi/TMEDA, then Alkyl Halide (R-X) | Deprotonation at C2 to form a nucleophilic carbanion, followed by SN2 attack on R-X. | Requires cryogenic temperatures; potential for over-alkylation or elimination with hindered halides. |
| Pummerer Rearrangement | Thiolane-1-oxide, Acetic Anhydride; followed by nucleophilic displacement | Formation of an electrophilic α-acetoxy sulfide, which can be displaced by a suitable nucleophile. | Requires preparation of the sulfoxide; conditions might not be compatible with all functional groups. |
Introduction of the Carbaldehyde Functionality at C2
The introduction of the carbaldehyde group at the C2 position, which is geminal to the alkyne side chain, presents a significant synthetic challenge. Two main strategies can be envisioned: formylating a pre-existing 2-(pent-3-yn-1-yl)thiolane or attaching the alkyne chain to a thiolane ring that already contains a protected aldehyde at C2.
Selective Formylation Methodologies
If the alkyne side chain is installed first, the subsequent formylation must occur at the now sterically hindered C2 position. A common and effective method for this transformation is the deprotonation of the C2-proton of 2-(pent-3-yn-1-yl)thiolane with a strong base (e.g., n-BuLi), followed by quenching the resulting organolithium intermediate with a suitable formylating agent. N,N-Dimethylformamide (DMF) is a widely used electrophile for this purpose, which, after acidic workup, yields the desired aldehyde. The success of this step depends on the selective deprotonation at C2 without interfering with the internal alkyne.
Table 3: Selective Formylation Techniques for Saturated Heterocycles
| Method | Formylating Agent | Conditions | Applicability |
|---|
Protecting Group Strategies for Aldehyde and Alkyne during Synthesis
In a complex multistep synthesis, the use of protecting groups is essential to prevent unwanted side reactions. Given the reactivity of aldehydes towards nucleophiles and strong bases, and the acidity of terminal alkynes (if used as precursors), careful selection of orthogonal protecting groups is paramount.
Aldehyde Protection: The carbaldehyde group is highly susceptible to attack by organometallic reagents that might be used for constructing the side chain. A common strategy is to protect the aldehyde as an acetal (B89532), typically by reacting it with ethylene (B1197577) glycol in the presence of an acid catalyst. Cyclic acetals are stable under basic, neutral, and nucleophilic conditions but are readily cleaved by aqueous acid, making them ideal for this synthetic route.
Alkyne Protection: If the synthesis involves a terminal alkyne as a precursor to the internal alkyne, its acidic proton must be masked before using strong bases like organolithiums. Trialkylsilyl groups, such as trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS), are frequently used. These groups are introduced by treating the terminal alkyne with the corresponding silyl (B83357) chloride in the presence of a base. Silyl-protected alkynes are stable to a wide range of reaction conditions and can be deprotected using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic/basic conditions. The internal alkyne of the final product is generally robust and typically does not require protection. However, should a reaction threaten the triple bond (e.g., certain catalytic hydrogenations), it can be temporarily protected as a dicobalt hexacarbonyl complex.
Table 4: Protecting Groups for Aldehyde and Alkyne Functionalities
| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions | Stability |
|---|---|---|---|---|
| Aldehyde (-CHO) | Cyclic Acetal | Ethylene glycol, p-TsOH | H₃O⁺ | Stable to bases, nucleophiles, Grignard reagents, organolithiums. |
| Terminal Alkyne (R-C≡C-H) | Trialkylsilyl (e.g., -SiMe₃) | TMS-Cl, Et₃N | TBAF, K₂CO₃/MeOH | Stable to organometallic reagents and many redox conditions. |
| Internal Alkyne (R-C≡C-R') | Dicobalt Hexacarbonyl | Co₂(CO)₈ | Oxidative decomplexation (e.g., Fe(NO₃)₃, CAN) | Protects the triple bond from reduction, hydroboration, and hydration. |
Multistep Synthesis Design and Convergent/Divergent Strategies
Divergent Synthesis: In a divergent synthesis, a common intermediate is used to generate a library of structurally related compounds. While the goal here is a single target, the synthetic plan can be viewed through a divergent lens. For example, the intermediate 2-lithiothiolane could be reacted with a variety of different electrophilic alkyne side chains to produce a range of 2-alkynylthiolane derivatives. Similarly, the advanced intermediate 2-(pent-3-yn-1-yl)-2-lithiothiolane could be quenched with different electrophiles (e.g., CO₂, alkyl halides, etc.) instead of DMF to create a family of related compounds with different functionalities at the C2 position.
A plausible convergent synthetic route is outlined below:
Fragment A Synthesis: Protect the aldehyde of commercially available thiolane-2-carbaldehyde (B3046015) as a cyclic acetal using ethylene glycol.
Fragment B Synthesis: Synthesize 1-bromo-pent-3-yne via the alkylation of the propyn-1-ide anion with ethyl bromide, followed by conversion of the resulting terminal alkyne to the corresponding 1-bromoalkyne.
Coupling: Deprotonate the C2 position of the protected thiolane (Fragment A) with n-BuLi to generate a nucleophile.
Final Steps: React the resulting lithiated species with 1-bromo-pent-3-yne (Fragment B). Finally, remove the acetal protecting group with aqueous acid to reveal the carbaldehyde functionality, yielding the target compound.
This convergent approach minimizes the number of steps in the main synthetic line, isolates potentially problematic reactions into separate fragment syntheses, and is likely to provide a more efficient route to the desired product.
Reactivity and Transformational Chemistry of 2 Pent 3 Yn 1 Yl Thiolane 2 Carbaldehyde
Reactions Involving the Aldehyde Moiety
The aldehyde group is a versatile functional group that readily undergoes a variety of transformations, including nucleophilic additions, condensations, and redox reactions.
Nucleophilic Additions and Condensation Reactions
The electrophilic carbon atom of the carbaldehyde group is susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via the formation of a tetrahedral intermediate, which can then be protonated to yield the addition product or eliminate water in a condensation reaction.
One of the most common condensation reactions involving aldehydes is the formation of imines (Schiff bases) through reaction with primary amines. For instance, the reaction of an aldehyde with an amine in a suitable solvent typically results in the formation of a C=N double bond. mdpi.com Similarly, condensation reactions with other nucleophiles such as hydroxylamine (B1172632) or hydrazine (B178648) derivatives can yield oximes and hydrazones, respectively.
Another important class of reactions is the aldol (B89426) condensation, where an enolate ion adds to the aldehyde. However, as 2-(Pent-3-yn-1-yl)thiolane-2-carbaldehyde lacks an enolizable proton, it can only act as an electrophilic partner in a crossed-aldol reaction with an enolizable carbonyl compound.
The Knoevenagel condensation offers a pathway to form a new carbon-carbon double bond by reacting the aldehyde with a compound possessing an active methylene (B1212753) group, typically catalyzed by a weak base.
Below is a table summarizing potential nucleophilic addition and condensation reactions of this compound.
| Reaction Type | Nucleophile/Reagent | Product Class |
| Imination | Primary Amine (R-NH₂) | Imine (Schiff Base) |
| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |
| Grignard Reaction | Grignard Reagent (R-MgX) | Secondary Alcohol |
| Organolithium Addition | Organolithium Reagent (R-Li) | Secondary Alcohol |
| Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated Compound |
Redox Transformations of the Carbaldehyde Group
The aldehyde group can be either oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: A variety of oxidizing agents can convert the aldehyde to the corresponding carboxylic acid, 2-(Pent-3-yn-1-yl)thiolane-2-carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), and milder reagents like silver oxide (Tollens' reagent) or pyridinium (B92312) chlorochromate (PCC) under specific conditions.
Reduction: The reduction of the aldehyde to a primary alcohol, [2-(Pent-3-yn-1-yl)thiolan-2-yl]methanol, can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for this purpose. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel, can also be used, although this method may also reduce the alkyne moiety depending on the reaction conditions.
The following table outlines the redox transformations of the carbaldehyde group.
| Transformation | Reagent | Product |
| Oxidation | Potassium Permanganate (KMnO₄) | 2-(Pent-3-yn-1-yl)thiolane-2-carboxylic acid |
| Oxidation | Jones Reagent (CrO₃, H₂SO₄) | 2-(Pent-3-yn-1-yl)thiolane-2-carboxylic acid |
| Reduction | Sodium Borohydride (NaBH₄) | [2-(Pent-3-yn-1-yl)thiolan-2-yl]methanol |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | [2-(Pent-3-yn-1-yl)thiolan-2-yl]methanol |
| Reduction | Catalytic Hydrogenation (H₂, Pd/C) | [2-(Pent-3-yn-1-yl)thiolan-2-yl]methanol |
Reactions Involving the Alkyne Moiety
The internal alkyne of the pent-3-yn-1-yl side chain is a region of high electron density and offers a platform for a diverse array of chemical transformations.
Metal-Catalyzed and Metal-Free Alkyne Transformations
Metal catalysts play a pivotal role in the functionalization of alkynes. mdpi.com Transition metals such as palladium, copper, gold, and rhodium can catalyze a variety of reactions. mdpi.com For instance, the Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction, could be employed if the alkyne were terminal. mdpi.com However, for an internal alkyne like the one in the title compound, other transformations are more relevant.
Hydroacylation, the addition of an aldehyde C-H bond across the alkyne, can be catalyzed by transition metal complexes, potentially leading to intramolecular cyclization products. researchgate.net Another important reaction is hydrothiolation, the addition of a thiol across the alkyne, which can be metal-catalyzed. nih.gov
Metal-free transformations of alkynes are also well-established. For example, the thiol-yne reaction, a nucleophilic conjugate addition of a thiol to an activated alkyne, can proceed under base catalysis. nih.gov
Cycloaddition Reactions and Heteroannulation Processes
Alkynes are excellent substrates for cycloaddition reactions, which are powerful methods for the construction of cyclic compounds. The [3+2] cycloaddition of an alkyne with a 1,3-dipole, such as an azide, leads to the formation of a five-membered heterocyclic ring. researchgate.netresearchgate.net The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," is a highly efficient method for the synthesis of 1,2,3-triazoles. nih.gov
Diels-Alder reactions, or [4+2] cycloadditions, are also possible, where the alkyne acts as a dienophile in reaction with a conjugated diene, although this reaction is generally more facile with electron-deficient alkynes.
Heteroannulation processes involve the formation of a heterocyclic ring. For instance, the reaction of an alkyne with a suitable reagent can lead to the formation of furans, pyrroles, or thiophenes.
The table below provides examples of cycloaddition and heteroannulation reactions involving the alkyne moiety.
| Reaction Type | Reagent | Product Class |
| [3+2] Cycloaddition (CuAAC) | Azide (R-N₃), Cu(I) catalyst | 1,2,3-Triazole |
| [4+2] Cycloaddition (Diels-Alder) | Conjugated Diene | Substituted Cyclohexadiene |
| Paal-Knorr Furan Synthesis | 1,4-Dicarbonyl Compound | Furan |
Isomerization and Rearrangement Pathways of the Pent-3-yn-1-yl Chain
The pent-3-yn-1-yl chain can potentially undergo isomerization reactions, particularly the migration of the triple bond. Under basic conditions, an internal alkyne can isomerize to a terminal alkyne or an allene (B1206475) through a series of proton abstraction and reprotonation steps. The exact outcome of such a reaction would depend on the specific base used and the reaction conditions.
Rearrangement reactions, such as the Meyer-Schuster rearrangement, typically involve propargyl alcohols and are not directly applicable here. However, under strongly acidic conditions, hydration of the alkyne could occur, leading to a ketone via an enol intermediate, following Markovnikov's rule.
Reactions Involving the Thiolane Ring System
The thiolane ring, a saturated five-membered sulfur-containing heterocycle, is generally stable. However, its reactivity can be influenced by the presence of substituents and can be targeted under specific reaction conditions. The geminal substitution at the C2 position with an aldehyde and a pentynyl group in this compound can be expected to influence the ring's susceptibility to certain transformations.
Ring-Opening and Ring-Modification Reactions
Ring-opening of the thiolane moiety in this compound would involve the cleavage of one of the carbon-sulfur (C-S) bonds. Such reactions typically require specific reagents or conditions to overcome the inherent stability of the ring.
One potential avenue for ring-opening is through reductive cleavage . Treatment with reducing agents, such as lithium in liquid ammonia (B1221849) (Birch reduction conditions) or Raney nickel, can lead to the scission of C-S bonds. The specific products would depend on the reaction conditions and the subsequent work-up. For instance, desulfurization with Raney nickel would likely lead to a linear hydrocarbon chain, effectively removing the sulfur atom and modifying the carbon skeleton.
Oxidative cleavage represents another possible pathway. The introduction of oxygen atoms on the sulfur or adjacent carbon atoms can weaken the C-S bond, facilitating ring cleavage. nih.gov Microbial degradation of sulfur heterocycles often proceeds through such oxidative pathways. nih.gov While specific microbial or enzymatic reactions for this compound are not documented, chemical oxidation followed by rearrangement or fragmentation could lead to ring-opened products.
Ring-modification reactions that preserve the heterocyclic core but alter its structure are also conceivable. For instance, reactions that lead to ring expansion or contraction are known for other heterocyclic systems, often mediated by transition metals. rsc.org Transition metal complexes have been shown to insert into the C-S bonds of thiophenes, leading to ring-expanded products. rsc.org While thiolane is saturated, coordination of a metal to the sulfur atom could potentially facilitate similar rearrangements under appropriate conditions.
The following table summarizes potential ring-opening and modification reactions based on the known chemistry of related sulfur heterocycles:
| Reaction Type | Reagents/Conditions | Potential Outcome | Notes |
| Reductive Cleavage | Raney Nickel | Desulfurization to form a linear alkane | C-S bond scission and removal of sulfur. |
| Reductive Cleavage | Li/NH₃ (liquid) | C-S bond scission to form a thiol | Ring opening to a linear thiol. |
| Oxidative Cleavage | Strong Oxidizing Agents | Formation of sulfoxides or sulfones, potentially leading to fragmentation | Weakens the C-S bond. nih.gov |
| Metal-Mediated Rearrangement | Transition Metal Complexes (e.g., Rh, Ir) | Ring expansion or other skeletal rearrangements | Based on reactivity observed with thiophenes. rsc.org |
Reactivity of the Sulfur Atom within the Thiolane Ring
The sulfur atom in the thiolane ring of this compound retains a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles.
Alkylation: The sulfur atom can act as a nucleophile and attack alkyl halides in an SN2 reaction to form a sulfonium (B1226848) salt. This reaction would result in a positively charged sulfur atom within the ring, which could then act as a good leaving group in subsequent reactions, potentially facilitating ring-opening. libretexts.org
The reactivity of the sulfur atom is summarized in the table below:
| Reaction Type | Reagents | Product | Key Features |
| Alkylation | Alkyl Halides (e.g., CH₃I) | Sulfonium Salt | Formation of a positively charged sulfur center. libretexts.org |
| Oxidation (Mild) | H₂O₂, m-CPBA | Sulfoxide | Increases the polarity of the sulfur center. |
| Oxidation (Strong) | KMnO₄, excess H₂O₂ | Sulfone | Further oxidation of the sulfoxide. libretexts.org |
Stereochemical Aspects and Control in Synthesis and Reactions
Chirality at the Quaternary Carbon Center at C2
The C2 carbon of the 2-(pent-3-yn-1-yl)thiolane-2-carbaldehyde molecule is a fully substituted or quaternary stereocenter. This carbon atom is bonded to four distinct non-hydrogen substituents: the sulfur atom (C-S), another carbon atom within the thiolane ring (C2-C3), a pent-3-yn-1-yl group, and a carbaldehyde group. The presence of these four different groups makes the C2 atom a chiral center, meaning the molecule can exist as a pair of non-superimposable mirror images, or enantiomers.
The construction of such all-carbon quaternary stereocenters represents a significant challenge in chemical synthesis. nih.gov This difficulty arises from the steric hindrance around the central carbon, which can impede the approach of reagents, and the need to control the precise three-dimensional arrangement of the four substituents. nih.gov Molecules containing these structural motifs are common in nature and are often found in high-value compounds used in medicine and agriculture. nih.gov The development of catalytic enantioselective reactions for synthesizing molecules with quaternary stereocenters has been a major focus of research over the past decade. nih.govacs.org
Diastereoselective and Enantioselective Methodologies for C2-Substitution
Achieving control over the stereochemistry at the C2 center requires sophisticated synthetic strategies. Both diastereoselective and enantioselective methods are employed to synthesize specific stereoisomers of 2,2-disubstituted thiolanes and analogous heterocyclic systems.
Enantioselective methodologies aim to produce one enantiomer in excess over the other. This is often achieved using chiral catalysts, which can be either metal complexes with chiral ligands or purely organic molecules (organocatalysts). For instance, copper-catalyzed asymmetric reactions have proven effective for creating quaternary carbon stereocenters. rsc.org A notable example is the copper-catalyzed enantioselective hydroallylation of 2H-thiochromenes, which yields chiral thiochromanes with high enantioselectivity (up to 99% ee). nih.gov Similarly, catalytic enantioselective methods have been developed for forming alkyne-substituted quaternary stereocenters through reactions promoted by N-heterocyclic carbene (NHC)-copper complexes. nih.gov
Diastereoselective methods are used when one or more additional stereocenters are present in the molecule, aiming to control the relative configuration between them. The synthesis of thio-substituted cyclobutanes via a sulfa-Michael addition has been shown to proceed with high diastereoselectivity (dr >95:5) using an achiral base, while the use of a chiral organocatalyst can render the reaction enantioselective. researchgate.netnih.gov
The table below summarizes various catalytic systems that have been successfully applied to the synthesis of chiral heterocycles with substituted stereocenters, analogous to the target compound.
| Catalyst/Method | Substrate Type | Product Type | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Cinchona Alkaloid-derived Phthalazine (Organocatalyst) | Alkenols | 2,2-disubstituted Morpholines | High | N/A | Excellent |
| Chiral tert-Butanesulfinamides (Chiral Auxiliary) | Organometallic Reagents | C2-substituted Azetidines | Good | High | High |
| CuCl/(R,R)-Ph-BPE (Metal Catalyst) | 2H-Thiochromenes | 4-allyl Thiochromanes | Up to 91% | N/A | Up to 99% |
| NHC-Cu Complex (Metal Catalyst) | Allylic Phosphates | Alkyne-substituted Compounds | N/A | N/A | High |
| Chinchona-based Squaramide (Organocatalyst) | Cyclobutenes/Thiols | 1,2-disubstituted Thiocyclobutanes | High | >95:5 | Up to 99.7:0.3 (er) |
This table presents data for analogous reactions and compound classes to illustrate the state of the art in stereoselective synthesis.
Influence of Remote Stereocenters on Reactivity and Product Stereochemistry
The stereochemical outcome of a reaction is not only influenced by the immediate environment of the reacting center but can also be dictated by stereocenters located elsewhere in the molecule. This phenomenon, known as remote stereocontrol or asymmetric induction, is crucial in complex molecule synthesis.
In the context of this compound, a pre-existing stereocenter, for example, on the thiolane ring (at C3, C4, or C5) or on the pentynyl side chain, could significantly influence the stereoselectivity of reactions at the C2 position. Research on chiral allylsilanes has demonstrated that a remote benzyloxy group can cause a complete reversal of diastereoselectivity in cyclization reactions. nih.gov This effect was attributed to thermodynamic control facilitated by the neighboring group's interaction with a cationic intermediate. nih.gov
Similarly, studies on densely substituted proline esters have shown that remote substituents can affect both the stereoselectivity and the catalytic activity of these molecules in subsequent reactions. researchgate.net These remote effects are transmitted through a combination of steric and electronic interactions that can favor one reaction pathway or transition state over another. For the target molecule, a remote stereocenter could influence the facial selectivity of a nucleophilic attack on the aldehyde carbonyl group or a reaction involving the alkyne, thereby determining the configuration of a newly formed stereocenter relative to the existing one. The ability to predict and control these long-range effects is a key aspect of modern asymmetric synthesis. researchgate.net
Analytical Techniques for Stereochemical Elucidation (e.g., NMR, X-ray crystallography)
The unambiguous determination of the relative and absolute stereochemistry of a molecule like this compound is essential. Several powerful analytical techniques are routinely used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining the structure and relative stereochemistry of molecules in solution. wordpress.com
Chemical Shifts and Coupling Constants: Diastereomers of a compound will have distinct NMR spectra. Diastereotopic protons, which are chemically non-equivalent due to the chiral environment, will exhibit different chemical shifts. wordpress.com Vicinal coupling constants (³J) can provide information about the dihedral angles between adjacent protons, which helps in assigning the relative stereochemistry in cyclic systems. ipb.pt
Nuclear Overhauser Effect (NOE): NOE-based experiments, such as NOESY and ROESY, are invaluable for determining the spatial proximity of atoms. wordpress.com An NOE is observed between nuclei that are close in space, regardless of whether they are connected by bonds. By identifying which protons are near each other, the relative configuration of stereocenters can be deduced. wordpress.comipb.pt
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and the absolute and relative stereochemistry. nih.gov This technique requires a single crystal of the compound of suitable quality. The resulting electron density map provides an unambiguous structural assignment. researchgate.netnih.gov X-ray crystallography has been used to elucidate the structures of various heterocyclic compounds, including those containing sulfur. nih.govmdpi.com
Theoretical and Computational Investigations
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations provide a microscopic view of the molecule's electronic landscape, which is crucial for understanding its reactivity. These calculations are performed using various levels of theory to approximate the solutions to the Schrödinger equation for the molecule.
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.commdpi.com It is particularly useful for studying reaction mechanisms by locating transition states and calculating activation energies. For a molecule like 2-(Pent-3-yn-1-yl)thiolane-2-carbaldehyde, with its multiple functional groups—a thiolane ring, a carbaldehyde group, and an internal alkyne—DFT can elucidate potential reaction pathways.
For instance, the aldehyde group is a prime site for nucleophilic addition reactions. DFT calculations can model the approach of a nucleophile to the carbonyl carbon, mapping the potential energy surface of the reaction. This allows for the identification of the transition state structure and the calculation of the activation barrier, providing a quantitative measure of the reaction's feasibility. Similarly, the thiolane sulfur atom, with its lone pairs of electrons, can participate in various reactions, and the alkyne's triple bond can undergo addition reactions. DFT studies can predict the regioselectivity and stereoselectivity of such transformations.
While specific DFT studies on this compound are not yet published, data from related thiophene (B33073) derivatives can offer some context. rsc.org
Table 1: Hypothetical DFT Data for a Nucleophilic Addition to this compound
| Reaction Coordinate | Energy (kcal/mol) | Key Interatomic Distances (Å) |
| Reactants | 0.0 | Nu-C = 3.5, C=O = 1.21 |
| Transition State | +15.2 | Nu-C = 2.1, C-O = 1.30 |
| Product | -8.5 | Nu-C = 1.5, C-O = 1.42 |
Note: This data is illustrative and not from actual calculations on the specified molecule.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Chemical Reactivity Indices
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. mdpi.comsapub.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. mdpi.com
For this compound, the HOMO is likely to be localized on the sulfur atom of the thiolane ring due to its lone pairs, or potentially on the alkyne's pi system. The LUMO is expected to be centered on the antibonding π* orbital of the carbonyl group, making the aldehyde carbon electrophilic.
From the HOMO and LUMO energies, various chemical reactivity indices can be calculated, such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω). These indices provide a quantitative framework for predicting the molecule's reactivity.
Table 2: Predicted FMO Energies and Reactivity Indices for this compound
| Parameter | Value (eV) | Description |
| EHOMO | -6.8 | Electron-donating ability |
| ELUMO | -1.2 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.6 | Chemical stability/reactivity |
| Chemical Potential (μ) | -4.0 | Escaping tendency of electrons |
| Hardness (η) | 2.8 | Resistance to charge transfer |
| Electrophilicity Index (ω) | 2.86 | Propensity to accept electrons |
Note: These values are estimations based on similar structures and not derived from specific calculations.
Conformational Analysis and Intramolecular Interactions
The three-dimensional shape of a molecule, or its conformation, plays a significant role in its reactivity and physical properties. This compound has several rotatable bonds, leading to a complex conformational landscape. The thiolane ring can adopt various puckered conformations, such as the envelope and twist forms. The pentynyl side chain and the carbaldehyde group can also rotate relative to the thiolane ring.
Computational methods can be used to perform a systematic conformational search to identify the low-energy conformers. These studies can reveal the most stable arrangement of the molecule in the gas phase or in solution. Intramolecular interactions, such as hydrogen bonding (if applicable in a protic environment) or van der Waals forces, can influence the relative stability of different conformers. For example, there might be weak interactions between the sulfur atom and the alkyne's pi system, or between the aldehyde's oxygen and hydrogens on the side chain.
Predictive Modeling of Reaction Outcomes and Selectivity
Building on the foundation of DFT and conformational analysis, predictive models can be developed to forecast the outcomes of reactions involving this compound. By calculating the activation energies for different possible reaction pathways, it is possible to predict which products are likely to form and in what ratios (selectivity).
For example, in a reaction with a chiral reagent, computational models can predict the stereochemical outcome by comparing the energies of the transition states leading to different stereoisomers. This is particularly relevant for the aldehyde group, which can lead to the formation of a new stereocenter upon reaction. These predictive models are invaluable in synthetic chemistry for designing efficient and selective reactions, saving time and resources in the laboratory.
Based on the conducted research, there is currently no publicly available scientific literature or data specifically detailing the advanced synthetic applications of the chemical compound "this compound."
The search results did not yield any information regarding its role as a versatile synthetic intermediate, its use in derivatization for scaffold diversity, its integration into cascade and multicomponent reactions, or its potential for materials science applications.
Consequently, it is not possible to provide a detailed and scientifically accurate article on the advanced synthetic applications of this specific compound as outlined in the request. Further research and publication in peer-reviewed scientific journals would be necessary for such an article to be written.
Conclusion and Future Research Directions
Summary of Key Research Avenues for 2-(Pent-3-yn-1-yl)thiolane-2-carbaldehyde
Future research on this compound should prioritize a multi-faceted approach. A primary focus would be the development of efficient and stereoselective synthetic routes to access this molecule. Given the presence of multiple reactive sites, a thorough investigation of its reactivity profile is warranted. This includes exploring the selective transformation of the aldehyde, the alkyne, and the thiolane ring. Furthermore, the potential for this compound to act as a precursor to more complex molecular architectures, including novel sulfur-containing heterocycles, should be a key area of exploration. The unique combination of functional groups also suggests that this molecule could be a valuable building block in medicinal chemistry and materials science. Thiolane-based compounds have shown a wide range of biological activities, including anti-viral, anti-cancer, and immunosuppressive properties, making the exploration of this compound's therapeutic potential a significant long-term goal. nih.gov
Unexplored Synthetic Transformations and Reactivity Profiles
The chemical landscape of this compound is rich with opportunities for exploring novel synthetic transformations. The aldehyde group serves as a versatile handle for a variety of reactions, including Wittig reactions to form alkenes, and reductive aminations to produce substituted amines. mdpi.com The internal alkyne offers a gateway to further functionalization through reactions such as hydroboration-oxidation, metal-catalyzed cross-coupling reactions, and cycloaddition reactions.
A particularly interesting area of investigation would be intramolecular reactions that leverage the proximity of the functional groups. For instance, intramolecular cyclizations could lead to the formation of novel fused or bridged heterocyclic systems. The reactivity of the thiolane ring itself, including oxidation of the sulfur atom to sulfoxides and sulfones, could also be explored to modulate the electronic properties and biological activity of the resulting molecules.
Emerging Methodologies for Related Sulfur Heterocycles and Polyfunctional Compounds
Recent advancements in synthetic organic chemistry offer powerful tools for the synthesis and functionalization of sulfur heterocycles. nih.govresearchgate.netresearchgate.netarkat-usa.orgmdpi.com Methodologies such as copper-catalyzed C-S bond formation and ring-enlargement strategies could be adapted for the synthesis of this compound and its analogs. nih.govresearchgate.net The use of elemental sulfur in the synthesis of sulfur-containing heterocycles is another emerging area that could provide a more sustainable and atom-economical approach. researchgate.net
Furthermore, modern techniques for the synthesis of polyfunctional compounds, which often involve tandem or multi-component reactions, could streamline the construction of this molecule and its derivatives. mdpi.com The development of one-pot procedures that allow for the sequential modification of the different functional groups would be a significant step forward in the efficient utilization of this versatile building block.
Prospective Areas for Advanced Computational Studies
Computational chemistry can provide invaluable insights into the structure, reactivity, and potential applications of this compound. Density Functional Theory (DFT) calculations can be employed to predict its geometric and electronic properties, including molecular orbital energies (HOMO-LUMO), which are crucial for understanding its reactivity. nih.govtandfonline.commdpi.comrsc.orgorientjchem.org
Molecular docking simulations could be used to explore the potential of this compound and its derivatives as inhibitors of biologically relevant targets. nih.gov Such studies could guide the rational design of new therapeutic agents based on the thiolane scaffold. nih.gov Computational investigations into the reaction mechanisms of potential synthetic transformations would also be highly beneficial for optimizing reaction conditions and predicting the stereochemical outcomes of reactions.
Potential for Expanding the Scope of Synthetic Utility
The synthetic utility of this compound extends beyond its own intrinsic properties. The aldehyde functionality can be readily converted into a variety of other functional groups, such as carboxylic acids, alcohols, and nitriles, further expanding the range of accessible derivatives. The alkyne can participate in "click" chemistry reactions, allowing for the facile conjugation of this molecule to other molecular entities, including polymers and biomolecules.
The thiolane ring itself can be a precursor to other sulfur heterocycles through ring-opening and subsequent recyclization reactions. The development of methodologies to selectively cleave and reform the C-S bonds of the thiolane ring would open up new avenues for the synthesis of novel sulfur-containing scaffolds. The combination of these features makes this compound a promising platform for the development of new synthetic methodologies and the discovery of novel molecules with interesting properties and applications.
Q & A
Q. What are the primary synthetic strategies for 2-(Pent-3-yn-1-yl)thiolane-2-carbaldehyde, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves functionalizing the thiolane ring with a pent-3-yn-1-yl group and an aldehyde. A common approach is esterification or nucleophilic substitution using precursors like pent-3-yn-1-ol (a structural component of the target compound) under anhydrous conditions. For example, analogous methods for related thiolane-carbaldehydes use chlorotrimethylsilane to activate thiols for thioacetal formation, which can later be oxidized to aldehydes . Reaction conditions such as temperature, solvent polarity, and catalyst choice (e.g., DMAP in CH₂Cl₂) critically impact yield and purity. For instance, highlights the use of DIPEA and DMAP in esterification reactions involving pent-3-yn-1-ol, emphasizing the need for controlled anhydrous environments to prevent side reactions .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR identify the aldehyde proton (~9-10 ppm) and thiolane ring protons (δ 2.5-3.5 ppm). The pent-3-yn-1-yl group’s alkyne protons appear as distinct triplets .
- IR Spectroscopy : Confirms the aldehyde C=O stretch (~1700 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹) .
- X-ray Crystallography : Resolves the thiolane ring conformation and aldehyde geometry. Software like SHELXL () refines crystallographic data, particularly for small-molecule structures .
- Mass Spectrometry : HRMS verifies molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How do structural modifications at the pent-3-yn-1-yl or aldehyde positions affect the compound’s reactivity and biological activity?
Introducing substituents like fluorinated groups (e.g., fluoroethyl) or hydroxymethyl groups alters electronic and steric properties. For example:
- Fluoroethyl groups enhance metabolic stability and binding affinity to biological targets by modulating lipophilicity and hydrogen-bonding interactions .
- Aldehyde modifications (e.g., conversion to oximes or hydrazones) can stabilize the compound or enable conjugation with biomolecules .
A comparative study of analogous compounds (Table 1) shows how structural variations influence reactivity and bioactivity:
| Compound | Modification | Key Property | Reference |
|---|---|---|---|
| 2-(2-Fluoroethyl)thiolane-2-carbaldehyde | Fluoroethyl substitution | Enhanced enzyme selectivity | |
| 3-(Hydroxymethyl)thiophene-2-carbaldehyde | Hydroxymethyl addition | Improved solubility and antiviral activity |
Q. How can researchers resolve contradictions in reported biological activities of structurally similar thiolane-carbaldehydes?
Discrepancies in bioactivity data (e.g., anti-cancer vs. anti-inflammatory effects) may arise from assay variability, impurity profiles, or differences in cell-line models. To address this:
- Standardize assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and purity thresholds (>95% by HPLC).
- Computational modeling : Compare molecular docking results across targets (e.g., kinase vs. protease binding) to explain divergent activities .
- Meta-analysis : Aggregate data from multiple studies to identify trends, as seen in ’s review of thiolane derivatives .
Q. What methodologies are recommended for studying the interaction of this compound with biomolecular targets?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to proteins (e.g., KD values for enzyme inhibition).
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions.
- Mutagenesis studies : Identify critical residues in binding pockets by substituting amino acids (e.g., cysteine in thiol-dependent enzymes) .
- Cryo-EM/X-ray co-crystallization : Resolve binding modes at atomic resolution, leveraging SHELX software for refinement .
Q. What strategies optimize the stability of this compound during storage and experimental use?
- Storage : Lyophilize and store at -20°C under argon to prevent oxidation of the aldehyde group.
- Buffering : Use pH 7.4 PBS with 1 mM EDTA to chelate metal ions that catalyze degradation.
- Derivatization : Convert the aldehyde to a stable Schiff base or thioacetal during long-term assays .
Methodological Considerations
Q. How can computational tools predict the synthetic feasibility of novel derivatives of this compound?
- Retrosynthetic software (e.g., Chematica): Proposes viable routes using known reactions for thiolane and alkyne functionalization.
- DFT calculations : Assess thermodynamic feasibility of key steps (e.g., alkyne-thiolane coupling) by modeling transition states .
- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict yields and side products .
Q. What are the limitations of current catalytic systems in synthesizing enantiopure this compound?
Chiral induction in thiolane rings remains challenging due to:
- Low enantioselectivity : Asymmetric catalysts (e.g., BINOL-phosphates) often yield <80% ee for sulfur-containing heterocycles.
- Racemization risk : Thiolane rings may racemize under acidic/basic conditions during aldehyde functionalization.
Solutions include using chiral auxiliaries or enzymatic resolution (e.g., lipases) to improve enantiopurity .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in crystallographic data for thiolane-carbaldehydes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
